molecular formula C10H12I2O3 B14300926 Benzoic acid;1,3-diiodopropan-2-ol CAS No. 112009-09-3

Benzoic acid;1,3-diiodopropan-2-ol

Cat. No.: B14300926
CAS No.: 112009-09-3
M. Wt: 434.01 g/mol
InChI Key: VVOATYDGLXBHOU-UHFFFAOYSA-N
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Description

Benzoic acid;1,3-diiodopropan-2-ol is an organic compound that combines the properties of benzoic acid and 1,3-diiodopropan-2-ol Benzoic acid is a simple aromatic carboxylic acid, while 1,3-diiodopropan-2-ol is a halogenated alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;1,3-diiodopropan-2-ol can be achieved through several methods. One common approach involves the reaction of benzoic acid with 1,3-diiodopropan-2-ol under specific conditions. For instance, the esterification of benzoic acid with 1,3-diiodopropan-2-ol in the presence of a catalyst such as sulfuric acid can yield the desired compound. The reaction typically requires refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;1,3-diiodopropan-2-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in 1,3-diiodopropan-2-ol can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield benzoic acid derivatives, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Benzoic acid;1,3-diiodopropan-2-ol has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.

    Biology: The compound’s halogenated structure makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzoic acid;1,3-diiodopropan-2-ol involves its interaction with molecular targets and pathways. The compound’s halogen atoms can participate in halogen bonding, influencing its reactivity and interactions with biological molecules. Additionally, the carboxylic acid group of benzoic acid can form hydrogen bonds, further affecting its behavior in chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.

    1,3-diiodopropan-2-ol: A halogenated alcohol used in organic synthesis.

Uniqueness

Benzoic acid;1,3-diiodopropan-2-ol is unique due to its combination of aromatic, carboxylic acid, and halogenated alcohol functionalities. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that require these characteristics.

Properties

CAS No.

112009-09-3

Molecular Formula

C10H12I2O3

Molecular Weight

434.01 g/mol

IUPAC Name

benzoic acid;1,3-diiodopropan-2-ol

InChI

InChI=1S/C7H6O2.C3H6I2O/c8-7(9)6-4-2-1-3-5-6;4-1-3(6)2-5/h1-5H,(H,8,9);3,6H,1-2H2

InChI Key

VVOATYDGLXBHOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)O.C(C(CI)O)I

Origin of Product

United States

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